N3,N5-dimethyl-1H-pyrazole-3,5-dicarboxamide
Description
N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide (molecular formula: C₇H₁₀N₄O₂, monoisotopic mass: 182.08037 Da) is a pyrazole-based dicarboxamide derivative characterized by methyl substituents at the N3 and N5 positions of the pyrazole ring. The dimethyl groups enhance steric hindrance and may influence solubility and metabolic stability compared to bulkier substituents .
Properties
CAS No. |
147011-81-2 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-N,5-N-dimethyl-1H-pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)4-3-5(11-10-4)7(13)9-2/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11) |
InChI Key |
ZYRMCQLXPMIJQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NN1)C(=O)NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N5-dimethyl-1H-pyrazole-3,5-dicarboxamide typically involves the condensation of acetylacetone with hydrazine, followed by subsequent functionalization steps to introduce the carboxamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N3,N5-dimethyl-1H-pyrazole-3,5-dicarboxamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The dimethyl groups in the target compound reduce molecular weight compared to halogenated derivatives (e.g., 3a in ) or dihydropyridines (HD-9 in ), which may enhance solubility but reduce thermal stability (lower melting points) .
- Spectral Trends : Chlorinated pyrazoles (e.g., 3a) show distinct $ ^1H $-NMR aromatic signals (δ 7.43–8.12), whereas dihydropyridines (HD-9) exhibit N-H stretches near 3180 cm⁻¹ in IR .
Biological Activity
N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological properties, and relevant research findings, supported by data tables and case studies.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have shown promising results in reducing inflammation. For instance, compounds derived from pyrazoles have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Properties : Studies have indicated that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The presence of specific functional groups in the structure enhances this activity .
- Anticancer Potential : Certain pyrazole derivatives have been investigated for their anticancer properties, showing effectiveness against different cancer cell lines .
Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- In vitro Studies : A study reported the synthesis of a series of pyrazole compounds and evaluated their anti-inflammatory effects in vitro. Compounds showed up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial Testing : Another research evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. One compound exhibited significant activity against E. coli and S. aureus, suggesting the importance of structural modifications for enhanced activity .
- Case Study on Anticancer Activity : A recent study highlighted the anticancer potential of modified pyrazole compounds, demonstrating cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% inhibition of TNF-α | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Cytotoxic effects on breast cancer cell lines |
Table 2: Structural Variants and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
